

A Comparative Guide to 2-(Benzo[d]isoxazol-3-yl)ethanol Reference Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzo[D]isoxazol-3-YL)ethanol

Cat. No.: B1279936

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides a comparative overview of commercially available **2-(Benzo[d]isoxazol-3-yl)ethanol** (CAS No. 57148-90-0) reference standards, along with recommended experimental protocols for their evaluation and use.

Comparison of Commercially Available Standards

2-(Benzo[d]isoxazol-3-yl)ethanol is a key intermediate and impurity in the synthesis of certain pharmaceutical compounds. As such, a high-purity reference standard is essential for method development, validation, and routine quality control. Several suppliers offer this compound with varying purity levels. An objective comparison requires a detailed assessment of these standards.

Supplier	Product Number	Stated Purity	Format	Storage
ChemShuttle	149372	90% [1]	100mg, 250mg, 1g, 5g [1]	-20°C [1]
Pharma Innovation	CAS 57148-90-0	≥96% [2]	Inquire	Inquire
Guidechem	57148-90-0	99% [3]	200kg/bag [3]	Inquire
Alchimica	Not specified	Not specified	1 x 100 mg [4]	Inquire
BOC Sciences	57148-90-0	Inquire	Inquire	Inquire
Unnamed Supplier	140904155131-1g	95% [5]	1g [5]	Inquire

Note: The availability and specifications from suppliers are subject to change and should be confirmed directly with the vendor.

Experimental Protocols for Standard Qualification

To ensure the suitability of a **2-(Benzo[d]isoxazol-3-yl)ethanol** reference standard for its intended use, a series of analytical procedures should be performed. These experiments will confirm the identity, purity, and potency of the standard.

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the reference standard.

Methodology:

- Dissolve 5-10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

- Process the spectrum and compare the chemical shifts, coupling constants, and integration of the observed protons with the expected structure of **2-(Benzo[d]isoxazol-3-yl)ethanol**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the reference standard and identify any impurities.

Methodology:

- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Detection: UV at 220 nm
 - Injection Volume: 10 µL
- Standard Preparation: Prepare a solution of the reference standard in acetonitrile at a concentration of approximately 1 mg/mL.
- Analysis: Inject the standard solution and analyze the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Mass Confirmation by Mass Spectrometry (MS)

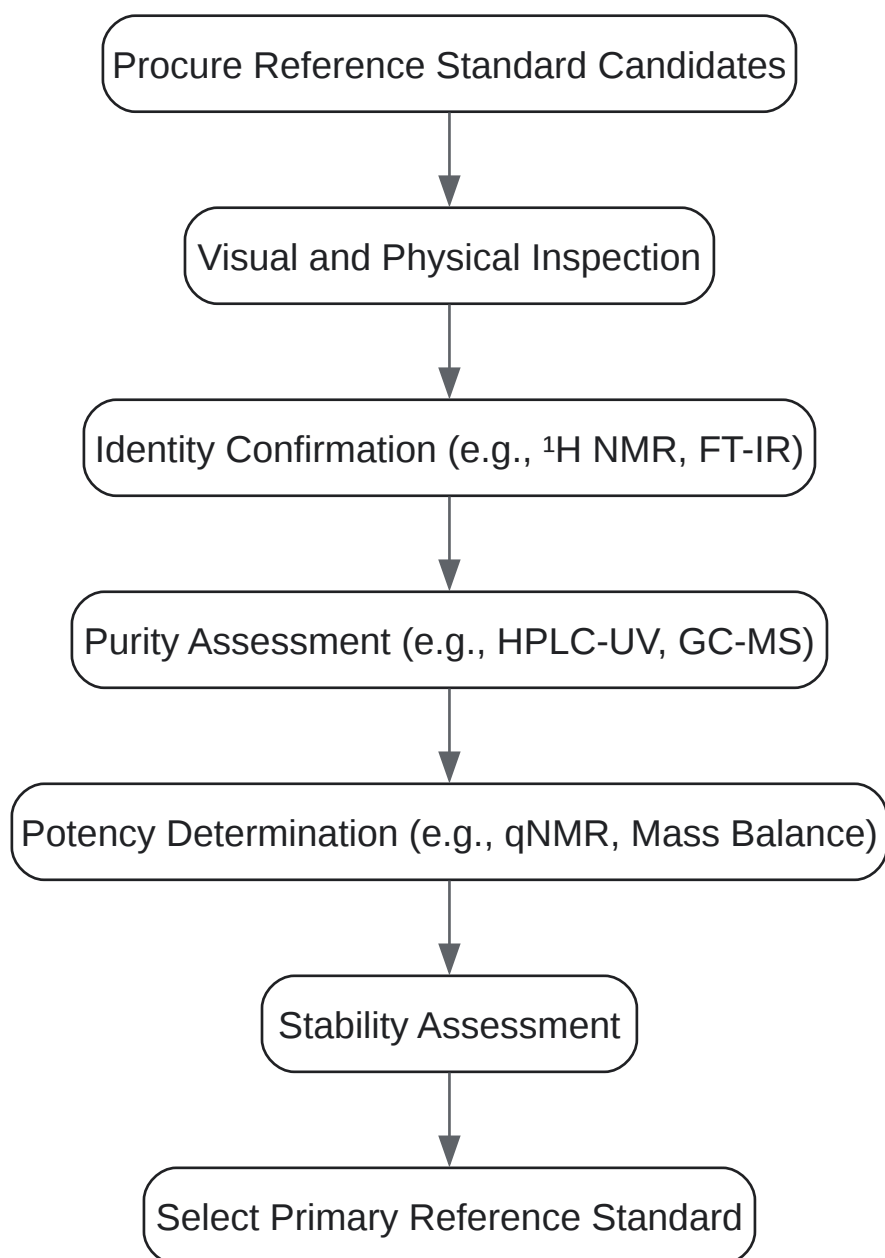
Objective: To confirm the molecular weight of the reference standard.

Methodology:

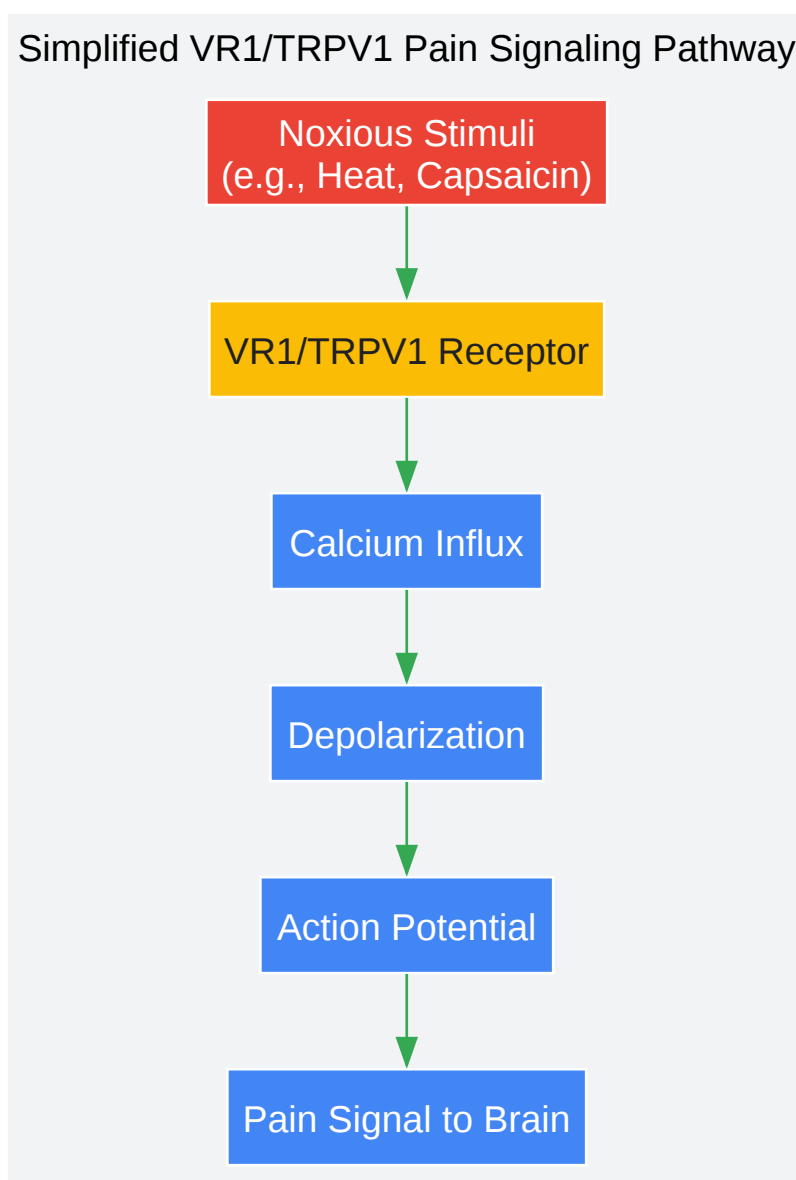
- Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF).
- Analyze the eluent from the main peak in the chromatogram.
- The expected mass for the protonated molecule $[M+H]^+$ is approximately 164.07.

Logical Workflow for Comparing Reference Standards

When direct comparative data from suppliers is unavailable, a logical workflow can be implemented by the end-user to qualify and compare different lots or sources of **2-(Benzo[d]isoxazol-3-yl)ethanol** reference standards.



Simplified VR1/TRPV1 Pain Signaling Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-benzo[d]isoxazol-3-yl-ethanol; CAS No.: 57148-90-0 [chemshuttle.com]

- 2. alfa-chemclinux.com [alfa-chemclinux.com]
- 3. Page loading... [guidechem.com]
- 4. 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 5. klamar-reagent.com [klamar-reagent.com]
- To cite this document: BenchChem. [A Comparative Guide to 2-(Benzo[d]isoxazol-3-yl)ethanol Reference Standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279936#2-benzo-d-isoxazol-3-yl-ethanol-reference-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com